![molecular formula C25H20O7 B2617755 3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one CAS No. 858768-35-1](/img/structure/B2617755.png)
3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one
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Description
The compound “3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one” is a complex organic molecule. It contains two methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached. These are connected to a chromen-4-one structure, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and ether linkages. The chromen-4-one core is a bicyclic structure with a six-membered benzene ring fused to a five-membered lactone ring .Scientific Research Applications
Synthesis and Characterization
Chromen-4-one derivatives are synthesized through various methods, including convenient synthesis processes and reactions with other compounds to form novel derivatives. For example, a study reported a convenient synthesis method for 4-prenylpterocarpin, a related compound, highlighting the efficiency of chromenes synthesis processes (Coelho et al., 1992). Another research focused on the synthesis and characterization of novel polystyrene-supported catalysts for the Michael addition, used in synthesizing Warfarin and its analogues, indicating the importance of chromen-4-one derivatives in medicinal chemistry (Alonzi et al., 2014).
Antimicrobial Activity
Chromen-4-one derivatives have shown significant antimicrobial activity. A study synthesized novel chromen-2-one derivatives and evaluated their antimicrobial activity, finding that these compounds exhibited significant antibacterial and antifungal activity (Mandala et al., 2013). This suggests the potential for 3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one to be explored for its antimicrobial properties.
Phototransformation and Molecular Modeling
Phototransformation studies of chromenones have been conducted to understand their behavior under UV light, which is crucial for applications in photochemistry and the development of photostable compounds. For instance, the phototransformation of some 2-(3-methoxyphenyl)-4H-chromen-4-ones has been described, revealing regioselective photocyclisation and dealkoxylation processes (Khanna et al., 2015). Additionally, molecular modeling of chromen-4-one derivatives has been utilized to predict their antimicrobial activity, further emphasizing the importance of computational methods in drug design (Mandala et al., 2013).
Anticancer Activity
Chromen-4-one derivatives have also been investigated for their anticancer activity. A study on the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a related compound, could provide a foundation for exploring the anticancer potential of 3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one (Pimenova et al., 2003).
properties
IUPAC Name |
3-(4-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-17-5-3-16(4-6-17)22(26)14-30-20-11-12-21-23(13-20)31-15-24(25(21)27)32-19-9-7-18(29-2)8-10-19/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYRISSXDKGXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one |
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